REACTION_CXSMILES
|
C(CC1C=CC(CC[C:10]2[N:15]3[CH:16]=[N:17][CH:18]=[C:14]3[CH:13]=[CH:12][CH:11]=2)=CC=1)#N.S(=O)(=O)(O)O>[OH-].[Na+]>[CH:18]1[N:17]=[CH:16][N:15]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=12 |f:2.3|
|
Name
|
5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CC=C(CCC2=CC=CC=3N2C=NC3)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C=1N=CN2C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |